molecular formula C11H10N2O2 B13089652 Methyl 2-(1-cyanocyclopropyl)nicotinate

Methyl 2-(1-cyanocyclopropyl)nicotinate

Cat. No.: B13089652
M. Wt: 202.21 g/mol
InChI Key: PYPRDMYSFWNJNI-UHFFFAOYSA-N
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Description

Methyl 2-(1-cyanocyclopropyl)nicotinate: is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is also known by its systematic name, Methyl 2-(1-cyanocyclopropyl)-3-pyridinecarboxylate . This compound is characterized by the presence of a nicotinate ester and a cyanocyclopropyl group, making it a unique and interesting molecule for various scientific applications.

Chemical Reactions Analysis

Methyl 2-(1-cyanocyclopropyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The nicotinate ester group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

Methyl 2-(1-cyanocyclopropyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-cyanocyclopropyl)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of peripheral vasodilation , similar to other nicotinate esters . This involves the release of prostaglandin D2 , which acts locally due to its short half-life . The exact molecular pathways and targets are still under investigation.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 2-(1-cyanocyclopropyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)8-3-2-6-13-9(8)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

PYPRDMYSFWNJNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2(CC2)C#N

Origin of Product

United States

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